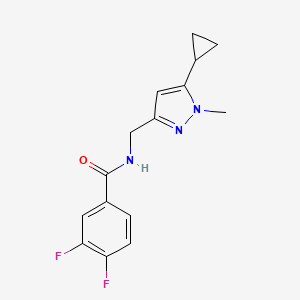

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide

Description

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide is a synthetic benzamide derivative featuring a pyrazole moiety substituted with cyclopropyl and methyl groups. The benzamide core is substituted with fluorine atoms at the 3- and 4-positions, distinguishing it from other difluorobenzamide-based compounds commonly used in agrochemical applications. The compound’s design likely aims to optimize target binding (e.g., chitin synthase inhibition) and physicochemical properties through strategic fluorination and pyrazole substitution.

Properties

IUPAC Name |

N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3,4-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2N3O/c1-20-14(9-2-3-9)7-11(19-20)8-18-15(21)10-4-5-12(16)13(17)6-10/h4-7,9H,2-3,8H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFTZDONJTRNWLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)CNC(=O)C2=CC(=C(C=C2)F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: This compound is used in organic synthesis as a building block for more complex molecules. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals. Biology: The compound has shown potential in biological studies, particularly in enzyme inhibition and receptor binding assays. Medicine: It has been investigated for its pharmacological properties, including antileishmanial and antimalarial activities. Industry: In the chemical industry, it serves as an intermediate in the synthesis of various compounds used in material science and drug development.

Mechanism of Action

The mechanism by which N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide exerts its effects involves binding to specific molecular targets. The pyrazole ring interacts with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and functional attributes of N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide with structurally related benzamide derivatives (data synthesized from –8):

Key Structural and Functional Differences:

- Fluorination Pattern : The target compound’s 3,4-difluoro substitution contrasts with the 2,6-difluoro pattern seen in diflubenzuron, teflubenzuron, and flucycloxuron. This positional difference may alter dipole moments, molecular packing, or target-binding efficiency.

- Heterocyclic Core: The pyrazole group in the target compound (substituted with cyclopropyl and methyl) differs from the urea or oxime moieties in analogs.

- Environmental Impact: Diflubenzuron is classified as a marine pollutant (UN3082) due to its environmental persistence and toxicity to non-target organisms . The target compound’s environmental profile remains uncharacterized but warrants caution given structural similarities.

Research Findings and Implications

Physicochemical Properties

- The 3,4-difluoro substitution could reduce metabolic oxidation compared to 2,6-difluoro derivatives, as para-fluorine positions are often more resistant to enzymatic degradation.

- Pyrazole’s planar geometry may facilitate π-π stacking interactions with aromatic residues in target enzymes, a feature less prominent in urea-based analogs.

Biological Activity

N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-3,4-difluorobenzamide is a novel compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrazole derivatives and is characterized by a unique structural framework that may influence its pharmacological properties. The following sections detail its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F2N4O, with a molecular weight of approximately 282.26 g/mol. The compound features a difluorobenzamide moiety linked to a cyclopropyl-substituted pyrazole, which may contribute to its biological efficacy.

The mechanism by which this compound exerts its effects involves interactions with specific biological targets:

- Enzyme Inhibition : Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory pathways. This inhibition may lead to reduced inflammation and pain relief.

- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cancer progression and inflammation, potentially acting as an anticancer agent.

Biological Activity

Recent studies have highlighted the diverse biological activities associated with this compound:

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models. For instance, it significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Antimicrobial Properties

In addition to its anticancer and anti-inflammatory activities, preliminary data suggest that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membrane integrity.

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives similar to this compound:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives on human breast cancer cell lines (MCF7). Results indicated that compounds with similar structures induced significant cell death at micromolar concentrations through apoptosis .

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in an animal model of arthritis. The results showed a marked decrease in joint swelling and inflammatory markers following treatment with a closely related compound .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.